Cas no 1020993-24-1 (N-(3-methylphenyl)-2-(prop-2-yn-1-yl)aminoacetamide)

N-(3-methylphenyl)-2-(prop-2-yn-1-yl)aminoacetamide is a synthetic organic compound featuring a substituted acetamide core with a propargylamine side chain and a 3-methylphenyl group. Its molecular structure combines an amide linkage with an alkyne-functionalized amine, offering potential reactivity for further derivatization or conjugation. The compound may serve as an intermediate in pharmaceutical or agrochemical synthesis, where its structural motifs could contribute to bioactivity or binding interactions. The presence of the propargyl group enables click chemistry applications, while the methylphenyl moiety may influence lipophilicity and steric properties. Careful handling is advised due to the reactive alkyne functionality. Storage under inert conditions is recommended to maintain stability.
N-(3-methylphenyl)-2-(prop-2-yn-1-yl)aminoacetamide structure
1020993-24-1 structure
商品名:N-(3-methylphenyl)-2-(prop-2-yn-1-yl)aminoacetamide
CAS番号:1020993-24-1
MF:C12H14N2O
メガワット:202.252362728119
CID:5156395
PubChem ID:28563172

N-(3-methylphenyl)-2-(prop-2-yn-1-yl)aminoacetamide 化学的及び物理的性質

名前と識別子

    • Acetamide, N-(3-methylphenyl)-2-(2-propyn-1-ylamino)-
    • N-(3-methylphenyl)-2-(prop-2-yn-1-yl)aminoacetamide
    • インチ: 1S/C12H14N2O/c1-3-7-13-9-12(15)14-11-6-4-5-10(2)8-11/h1,4-6,8,13H,7,9H2,2H3,(H,14,15)
    • InChIKey: UQAUOQYVVAMUOJ-UHFFFAOYSA-N
    • ほほえんだ: C(NC1=CC=CC(C)=C1)(=O)CNCC#C

N-(3-methylphenyl)-2-(prop-2-yn-1-yl)aminoacetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-114413-1.0g
N-(3-methylphenyl)-2-[(prop-2-yn-1-yl)amino]acetamide
1020993-24-1 93%
1g
$699.0 2023-06-09
Enamine
EN300-114413-10.0g
N-(3-methylphenyl)-2-[(prop-2-yn-1-yl)amino]acetamide
1020993-24-1 93%
10g
$3007.0 2023-06-09
Enamine
EN300-114413-5.0g
N-(3-methylphenyl)-2-[(prop-2-yn-1-yl)amino]acetamide
1020993-24-1 93%
5g
$2028.0 2023-06-09
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00975415-1g
N-(3-Methylphenyl)-2-[(prop-2-yn-1-yl)amino]acetamide
1020993-24-1 95%
1g
¥3331.0 2023-02-27
Enamine
EN300-114413-0.25g
N-(3-methylphenyl)-2-[(prop-2-yn-1-yl)amino]acetamide
1020993-24-1 93%
0.25g
$347.0 2023-10-26
1PlusChem
1P01A25F-500mg
N-(3-methylphenyl)-2-[(prop-2-yn-1-yl)amino]acetamide
1020993-24-1 93%
500mg
$737.00 2023-12-27
1PlusChem
1P01A25F-1g
N-(3-methylphenyl)-2-[(prop-2-yn-1-yl)amino]acetamide
1020993-24-1 93%
1g
$926.00 2023-12-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1293900-250mg
n-(3-Methylphenyl)-2-[(prop-2-yn-1-yl)amino]acetamide
1020993-24-1 95%
250mg
¥7490 2023-04-17
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1293900-2.5g
n-(3-Methylphenyl)-2-[(prop-2-yn-1-yl)amino]acetamide
1020993-24-1 95%
2.5g
¥36990 2023-04-17
Enamine
EN300-114413-0.1g
N-(3-methylphenyl)-2-[(prop-2-yn-1-yl)amino]acetamide
1020993-24-1 93%
0.1g
$241.0 2023-10-26

N-(3-methylphenyl)-2-(prop-2-yn-1-yl)aminoacetamide 関連文献

N-(3-methylphenyl)-2-(prop-2-yn-1-yl)aminoacetamideに関する追加情報

Introduction to N-(3-methylphenyl)-2-(prop-2-yn-1-yl)aminoacetamide (CAS No. 1020993-24-1)

N-(3-methylphenyl)-2-(prop-2-yn-1-yl)aminoacetamide, also known by its CAS registry number CAS No. 1020993-24, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug design and development. The molecule consists of a phenyl group substituted with a methyl group at the 3-position, an amino group attached to an acetamide moiety, and a propargyl group (propargyl amine). These structural features contribute to its distinctive chemical properties and reactivity.

Recent studies have highlighted the importance of N-(3-methylphenyl)-2-(propargyl)aminoacetamide in the context of medicinal chemistry. Its ability to act as a versatile building block for constructing bioactive molecules has been extensively explored. For instance, researchers have utilized this compound as a precursor for synthesizing various heterocyclic structures, which are often associated with therapeutic activity. The presence of the propargyl group introduces alkyne functionality, enabling further functionalization through click chemistry reactions, such as the Huisgen cycloaddition, which is widely used in drug discovery.

The synthesis of CAS No. 1020993 typically involves multi-step processes that emphasize the importance of stereochemistry and regioselectivity. One common approach involves the reaction of an appropriate phenol derivative with an alkyne under catalytic conditions to form the desired amine intermediate. Subsequent acetylation yields the final aminoacetamide product. The optimization of these reaction conditions has been a focal point for chemists aiming to enhance yield and purity, ensuring that the compound meets stringent quality standards for pharmaceutical applications.

In terms of physical properties, N-(3-methylphenyl)-aminoacetamide exhibits a melting point that is consistent with its molecular weight and functional groups. Its solubility in organic solvents such as dichloromethane and ethyl acetate makes it suitable for various organic transformations. Additionally, spectroscopic analyses (IR, NMR, MS) have been employed to confirm its structure and purity, providing valuable insights into its molecular architecture.

The biological activity of this compound has been evaluated in several in vitro assays, revealing potential anti-inflammatory and antioxidant properties. These findings suggest that it could serve as a lead compound for developing novel therapeutic agents targeting inflammatory diseases or oxidative stress-related conditions.

Furthermore, computational studies using molecular docking techniques have provided valuable information about how this compound interacts with target proteins at the molecular level. These studies have identified key residues responsible for binding affinity, paving the way for rational drug design strategies aimed at improving potency and selectivity.

In conclusion, N-(3-methylphenyl)-2-(propargyl)aminoacetamide (CAS No. 1020993-) is a promising compound with diverse applications in organic synthesis and drug discovery. Its unique structure, coupled with recent advancements in synthetic methodologies and biological evaluations, underscores its potential as a valuable tool in modern chemical research.

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